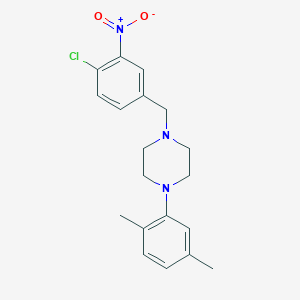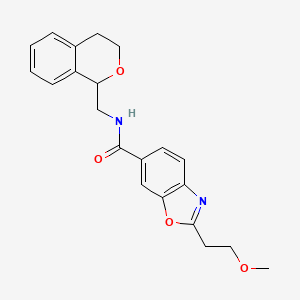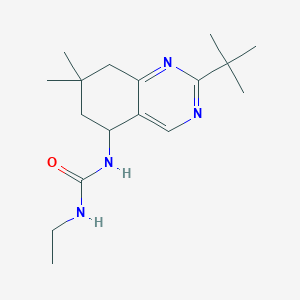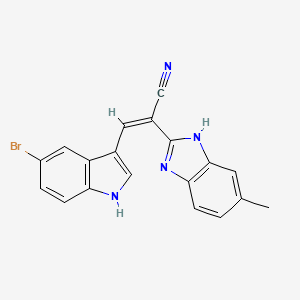![molecular formula C15H12N2O4S B6132019 methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as MIDA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIDA is a thiazolidine-based compound that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. In
Mecanismo De Acción
The mechanism of action of methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is believed to involve the formation of a covalent bond between the thiazolidine ring and the target molecule. This covalent bond can result in the inhibition or activation of the target molecule, depending on the structure and function of the target molecule.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several advantages for lab experiments, including its high yield, stability, and versatility. This compound can be easily synthesized using various methods, and it has a long shelf-life, making it a convenient and reliable reagent for lab experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research and development of methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, including the synthesis of new this compound derivatives with improved properties and the exploration of new applications for this compound in various scientific research fields. Additionally, the development of new methods for the synthesis of this compound and the optimization of existing methods can further improve the efficiency and yield of this compound synthesis.
Métodos De Síntesis
Methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. The microwave-assisted synthesis method involves the use of a microwave to heat the reaction mixture, resulting in a faster reaction rate and higher yield. The solvent-free synthesis method involves the use of solid-state grinding to produce this compound, which is a more environmentally friendly method. The one-pot synthesis method involves the simultaneous synthesis of this compound and other compounds in a single reaction vessel, which is a more convenient and efficient method.
Aplicaciones Científicas De Investigación
Methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound can be used as a building block for the synthesis of various drugs and drug candidates. In biochemistry, this compound can be used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, this compound can be used as a precursor for the synthesis of metal nanoparticles and nanowires.
Propiedades
IUPAC Name |
methyl 2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-oxo-1,3-thiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-13(18)8-17-14(19)12(22-15(17)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-7,19H,8H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSATNKSUUHDSF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=C(SC1=O)C=C2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=C(SC1=O)/C=C/2\C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[2-(1H-indol-3-yl)ethyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131937.png)

![1-[cyclohexyl(methyl)amino]-3-(4-{[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6131942.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6131957.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)

![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)



